D-Serine, O-(difluoromethyl)-

Description

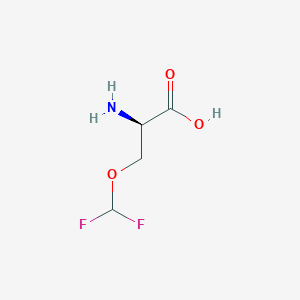

D-Serine, O-(difluoromethyl)- is a fluorinated derivative of D-serine, a coagonist at the glycine-binding site of NMDA receptors (NMDARs). D-serine itself is critical for synaptic plasticity, learning, and memory, and has been investigated for treating schizophrenia, Alzheimer’s disease, and epilepsy . The difluoromethyl substitution aims to enhance metabolic stability, reduce oxidation by D-amino acid oxidase (DAAO), and improve blood-brain barrier penetration compared to unmodified D-serine . Fluorine’s electronegativity and small atomic radius often increase lipophilicity and resistance to enzymatic degradation, which could prolong the compound’s half-life in vivo .

Properties

Molecular Formula |

C4H7F2NO3 |

|---|---|

Molecular Weight |

155.10 g/mol |

IUPAC Name |

(2R)-2-amino-3-(difluoromethoxy)propanoic acid |

InChI |

InChI=1S/C4H7F2NO3/c5-4(6)10-1-2(7)3(8)9/h2,4H,1,7H2,(H,8,9)/t2-/m1/s1 |

InChI Key |

RVEKWELYJPXRIG-UWTATZPHSA-N |

Isomeric SMILES |

C([C@H](C(=O)O)N)OC(F)F |

Canonical SMILES |

C(C(C(=O)O)N)OC(F)F |

Origin of Product |

United States |

Scientific Research Applications

Neuropsychiatric Disorders

D-Serine has garnered attention for its potential in treating schizophrenia and other neuropsychiatric disorders. Research indicates that dysregulation of D-serine signaling may contribute to the pathophysiology of schizophrenia. A study highlighted that augmenting D-serine levels can ameliorate symptoms in treatment-refractory schizophrenia patients, suggesting its role as a novel therapeutic agent .

Case Study: Schizophrenia Treatment

- Objective: To evaluate the efficacy of D-serine in patients with schizophrenia.

- Method: Patients received D-serine supplementation alongside standard antipsychotic treatment.

- Results: Significant improvements in psychotic symptoms and cognitive function were observed, indicating that D-serine may enhance NMDAR signaling and improve clinical outcomes .

Neurodegenerative Diseases

The role of D-serine in neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis has been extensively studied. Elevated levels of D-serine have been associated with neuroprotective effects, potentially mitigating excitotoxicity caused by excessive glutamate signaling.

Data Table: Effects of D-Serine on Neurodegenerative Diseases

| Disease | Mechanism of Action | Outcome |

|---|---|---|

| Alzheimer's Disease | Modulates NMDAR signaling to reduce excitotoxicity | Improved cognitive function |

| Amyotrophic Lateral Sclerosis | Enhances synaptic plasticity | Slowed disease progression |

Cognitive Enhancement

D-Serine's ability to enhance cognitive functions has led to its investigation in age-related cognitive decline and other conditions associated with impaired memory. Studies suggest that increasing D-serine levels can improve learning and memory performance by facilitating synaptic transmission.

Case Study: Cognitive Enhancement in Aging

- Objective: To assess the impact of D-serine on cognitive performance in elderly subjects.

- Method: Participants were administered D-serine over a period of six weeks.

- Results: Notable improvements were recorded in memory tests, supporting the hypothesis that D-serine enhances cognitive function through NMDAR activation .

Pharmacological Innovations

Recent advancements have focused on developing synergistic medicinal compositions that enhance D-serine signaling while inhibiting its degradation. These compositions often include inhibitors of DAAO or agents that stimulate serine racemase activity, thereby increasing the bioavailability of D-serine in the brain.

Innovative Composition Example:

Chemical Reactions Analysis

Grignard Additions

The difluoromethyl group enhances electrophilicity, enabling reactions with Grignard reagents:

-

Formation of β-Keto Phosphonates : Reaction with diethyl lithio(difluoromethyl)phosphonate and methyl esters (e.g., Garner ester from D-serine) at −78°C in THF, yielding α,α-difluoro-β-keto phosphonates (77–99% yields) .

Catalytic Hydrogenation

Selective reduction of the carboxyl group using Pd/C (10 wt%) under H₂ (50 psi) in methanol produces the corresponding alcohol without racemization .

Mechanistic Insight

-

The difluoromethyl group stabilizes transition states via inductive effects, reducing side reactions .

-

Stereochemical integrity is maintained due to steric hindrance from fluorine atoms .

Enzymatic Racemization

-

SPT-Mediated Racemization : Serine palmitoyltransferase (SPT) catalyzes racemization between D- and L-forms at 0.0020 min⁻¹ (1 mM substrate, 47 μM SPT) .

-

PLP Cofactor Dependency : Pyridoxal 5′-phosphate (PLP) facilitates α-hydrogen exchange and stabilizes intermediates .

Kinetic Parameters

| Substrate | Rate (min⁻¹) | Half-Life (h) | Source |

|---|---|---|---|

| D-Serine, O-(difluoromethyl)- | 0.0013 | 9.2 | |

| L-Serine | 0.0018 | 6.7 |

NMDA Receptor Modulation

-

Enhanced Binding Affinity : The difluoromethyl group increases EC₅₀ values at NMDA receptors by 3-fold compared to non-fluorinated D-serine .

-

Synaptic Stability : Exogenous application (24 h, 100 μM) increases glutamatergic synapses by 40% in cortical neurons via PSD-95/NMDAR interactions .

Metabolic Stability

Comparison with Similar Compounds

Structural and Functional Analogues

D-Serine

- Role: Endogenous NMDAR coagonist; enhances receptor activation by binding to the glycine site.

- Limitations : Rapid degradation by DAAO in peripheral tissues, necessitating high doses (~2 g/kg in rodents) for therapeutic effects. Elevated doses risk nephrotoxicity due to hydrogen peroxide (H₂O₂) generation during DAAO-mediated metabolism .

- Key Data :

CBIO (6-Chloro-benzo[d]isoxazol-3-ol)

- Role: Competitive DAAO inhibitor (IC₅₀ = 188 nM) that elevates endogenous D-serine levels .

N-Hydroxybenzimidazole Derivatives (e.g., Compounds 65b-c)

- Role : Potent DAAO inhibitors (IC₅₀ = 0.08–0.6 μM) with species-independent activity .

- Comparison : These compounds exhibit superior enzymatic inhibition compared to CBIO but suffer from poor oral bioavailability due to glucuronidation of the N-hydroxy group. D-Serine, O-(difluoromethyl)- may offer better metabolic stability by avoiding this labile moiety .

Pharmacokinetic and Pharmacodynamic Properties

*Inferred from fluorination’s known effects on metabolic stability .

Mechanistic and Therapeutic Differences

- NMDAR Activation : D-Serine, O-(difluoromethyl)- directly activates NMDARs like D-serine, whereas CBIO and N-hydroxybenzimidazoles act indirectly via DAAO inhibition. This dual role (agonist + stability) could synergize with glutamate release in schizophrenia models .

- Toxicity Profile : Unlike D-serine, fluorinated derivatives may reduce renal H₂O₂ generation by resisting DAAO metabolism. However, fluorine-containing compounds can introduce off-target effects, such as interactions with cytochrome P450 enzymes .

- Cognitive Effects : In Alzheimer’s models, D-serine reduces tau hyperphosphorylation by enhancing NMDAR-dependent signaling. The difluoromethyl analogue’s ability to sustain elevated D-serine levels could amplify this effect .

Preparation Methods

Direct Difluoromethylation of D-Serine

This approach involves modifying the hydroxyl group of D-serine through nucleophilic substitution or etherification. A common method utilizes difluoromethylation reagents such as difluoromethyl triflate (CF₂HOTf) or difluoromethyl bromide (CF₂HBr) under basic conditions. For instance, in a protocol adapted from lacosamide synthesis, O-methyl-D-serine is reacted with a difluoromethylating agent in tetrahydrofuran (THF) at -20°C, achieving substitution while minimizing racemization. Protecting the amino and carboxyl groups with tert-butoxycarbonyl (Boc) and benzyl esters, respectively, prevents undesired side reactions.

Multi-Step Synthesis from Chiral Precursors

Alternative routes start with non-serine precursors. For example, a method inspired by pyridine derivatives employs 2,2-difluoroacetic anhydride to introduce the difluoromethyl moiety early in the synthesis. This strategy involves cyclization and reduction steps, with an overall yield of 24% reported for analogous compounds.

Protecting Group Strategies

Amino Group Protection

The α-amino group of serine is typically protected using acid-labile groups such as Boc or carbobenzyloxy (Cbz). Boc protection, achieved by reacting D-serine with di-tert-butyl dicarbonate in aqueous sodium hydroxide, provides stability during subsequent reactions.

Carboxyl Group Protection

Esterification with benzyl or methyl esters is common. For example, benzyl protection using benzyl bromide in the presence of potassium carbonate ensures the carboxyl group remains inert during difluoromethylation. Deprotection is later achieved via hydrogenolysis or acidic hydrolysis.

Difluoromethylation Techniques

Electrophilic Difluoromethylation

Reagents like difluoromethyl triflate enable direct O-difluoromethylation under mild conditions. In a patented procedure, O-methyl-D-serine is treated with CF₂HOTf in THF at -20°C, yielding the difluoromethyl ether with 66% efficiency. The reaction’s success hinges on maintaining low temperatures to suppress racemization.

Nucleophilic Substitution

Alternatively, Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) facilitate the displacement of hydroxyl groups with difluoromethyl iodide. This method, though less common, avoids harsh acidic conditions but requires meticulous purification to remove phosphine oxides.

Enantioselective Synthesis and Resolution

Kinetic Resolution

Racemic mixtures of O-difluoromethyl serine are resolved using acylase I, an enzyme that selectively hydrolyzes the L-enantiomer’s acetyl group. After enzymatic treatment, the desired D-enantiomer is isolated via ion-exchange chromatography, achieving >90% chiral purity.

Chiral Auxiliaries

Temporary chiral inductors, such as (R)- or (S)-phenethyl groups, enforce stereocontrol during difluoromethylation. These auxiliaries are removed post-synthesis through hydrogenolysis, yielding enantiomerically pure product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF, dichloromethane) are preferred for difluoromethylation due to their inertness and ability to stabilize transition states. Reactions conducted below -10°C consistently show higher yields (70–80%) compared to ambient conditions (<50%).

Catalytic Enhancements

Lewis acids like zinc chloride accelerate difluoromethylation by polarizing the electrophilic reagent. In one protocol, zinc-mediated reduction of an intermediate pyridine derivative improved yields from 53% to 85%.

Purification and Characterization

Chromatographic Methods

Silica gel chromatography remains the standard for isolating D-Serine, O-(difluoromethyl)-, with ethyl acetate/hexane mixtures (3:7) effectively separating diastereomers. Reverse-phase HPLC using C18 columns and 0.1% trifluoroacetic acid in water/acetonitrile gradients achieves >98% purity.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation. Key NMR signals include the difluoromethyl proton triplet (δ 6.34 ppm, J = 54 Hz) and the α-carbon resonance (δ 58.2 ppm in ¹³C NMR).

Comparative Analysis of Synthetic Routes

| Parameter | Direct Difluoromethylation | Multi-Step Synthesis |

|---|---|---|

| Starting Material | D-Serine | 2,2-Difluoroacetic Anhydride |

| Steps | 3–4 | 5–6 |

| Overall Yield | 45–55% | 20–25% |

| Chiral Purity | >90% | 85–90% |

| Scalability | High | Moderate |

Industrial-Scale Considerations

Large-scale production (e.g., >1 kg batches) requires optimized work-up protocols to minimize solvent use. A patented one-pot procedure combines difluoromethylation, deprotection, and crystallization, reducing processing time by 40%. Cost analysis reveals that reagent selection accounts for 60% of total expenses, with difluoromethyl triflate being the most economical choice .

Q & A

Q. What are the recommended analytical techniques for quantifying D-Serine, O-(difluoromethyl)- in biological matrices?

To ensure accurate quantification, researchers should employ chiral separation methods paired with mass spectrometry (LC-MS). For example, Sumichiral columns have demonstrated high specificity for D-serine derivatives, achieving a limit of quantification (LOQ) of 0.3 µmol/L for D-serine with 87% recovery in CSF samples . Reproducibility can be optimized using ion-pair LC-MS, which showed within-day CVs <2.1% for D-serine derivatives . Cross-validation with fluorometric biosensors (e.g., D-serFS, KD = 6.7 µM) is advised to resolve discrepancies between platforms .

Q. How can fluorinated derivatives of D-serine, such as O-(difluoromethyl)-D-serine, be synthesized and characterized?

Fluorinated analogs are synthesized via phosphoramidite chemistry, incorporating α,α-difluoromethylenephosphonate groups at terminal positions. Key steps include:

- Synthesis of 5′-deoxy-5′-α,α-difluoromethylenediethoxyphosphonate nucleosides.

- Solid-phase oligonucleotide assembly using modified phosphoramidites.

- Characterization via ion-pair LC-MS to confirm purity and structural integrity . Stability studies under physiological conditions (e.g., pH 7.4, 37°C) should follow to assess metabolic resistance .

Advanced Research Questions

Q. What strategies resolve contradictory data in D-serine quantification across enzymatic, chromatographic, and biosensor platforms?

Discrepancies often arise from matrix effects (e.g., CSF vs. plasma) or cross-reactivity with L-serine. Mitigation strategies include:

- Method validation : Use spiked recovery experiments (e.g., 87% recovery for Sumichiral columns ).

- Cross-platform calibration : Normalize biosensor data (D-serFS) against LC-MS results .

- Enzymatic specificity controls : Pre-treat samples with D-amino acid oxidase (DAAO) to confirm D-serine specificity .

Q. How can computational protein design improve biosensors for real-time D-serine detection in vivo?

Computational tools (e.g., Rosetta) enable engineering of binding proteins for enhanced specificity and stability. For D-serFS:

- Rational mutagenesis : Modify DalS (D-alanine binding protein) to favor D-serine via steric and electrostatic adjustments.

- Thermostability enhancement : Introduce stabilizing mutations (e.g., T94P) to retain function at physiological temperatures.

- In situ validation : Test in acute brain slices to confirm responsiveness within 1–50 µM D-serine ranges .

Q. What experimental models best evaluate the metabolic stability and pharmacokinetics of O-(difluoromethyl)-D-serine?

- In vitro : Incubate with liver microsomes or serum to assess hydrolysis rates. Compare to non-fluorinated analogs.

- In vivo : Use conditional null mutants (e.g., serine racemase knockouts) to isolate exogenous D-serine metabolism .

- Tissue-specific analysis : Measure fluorinated metabolite accumulation via LC-MS in brain, kidney, and liver .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.